molecular formula C23H18N4O2 B4793747 4-(acetylamino)-N-[3-(2-quinoxalinyl)phenyl]benzamide

4-(acetylamino)-N-[3-(2-quinoxalinyl)phenyl]benzamide

Cat. No. B4793747
M. Wt: 382.4 g/mol
InChI Key: MVAPFNCEPCNHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(acetylamino)-N-[3-(2-quinoxalinyl)phenyl]benzamide, commonly known as AQPA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of AQPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. AQPA has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinases, which are involved in various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
AQPA has been shown to have various biochemical and physiological effects. In cancer cells, AQPA has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of various enzymes and signaling pathways. In neurons, AQPA has been shown to protect against oxidative stress and prevent the formation of amyloid-beta plaques. In infectious diseases, AQPA has been shown to inhibit the growth of bacteria and viruses.

Advantages and Limitations for Lab Experiments

AQPA has several advantages for lab experiments, including its high potency and specificity. However, it also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on AQPA. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in other fields, such as inflammation and autoimmune diseases. Additionally, further studies are needed to optimize its pharmacokinetic properties and reduce its potential toxicity.

Scientific Research Applications

AQPA has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, AQPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, AQPA has been shown to protect neurons from oxidative stress and prevent the formation of amyloid-beta plaques. In infectious diseases, AQPA has been shown to inhibit the growth of bacteria and viruses.

properties

IUPAC Name

4-acetamido-N-(3-quinoxalin-2-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2/c1-15(28)25-18-11-9-16(10-12-18)23(29)26-19-6-4-5-17(13-19)22-14-24-20-7-2-3-8-21(20)27-22/h2-14H,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAPFNCEPCNHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetamido-N-(3-quinoxalin-2-ylphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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